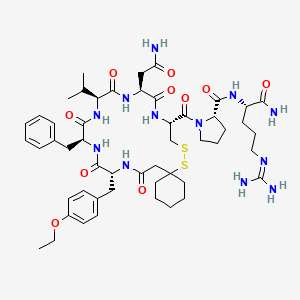

Mcp-tva-argipressin

Description

Properties

IUPAC Name |

(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H74N12O10S2/c1-4-73-33-19-17-32(18-20-33)26-35-44(67)59-36(25-31-13-7-5-8-14-31)46(69)62-42(30(2)3)48(71)60-37(27-40(52)64)45(68)61-38(29-74-75-51(28-41(65)57-35)21-9-6-10-22-51)49(72)63-24-12-16-39(63)47(70)58-34(43(53)66)15-11-23-56-50(54)55/h5,7-8,13-14,17-20,30,34-39,42H,4,6,9-12,15-16,21-29H2,1-3H3,(H2,52,64)(H2,53,66)(H,57,65)(H,58,70)(H,59,67)(H,60,71)(H,61,68)(H,62,69)(H4,54,55,56)/t34-,35+,36-,37-,38-,39-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLYXDZRLDZVIS-XXNQTUAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H74N12O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238094 | |

| Record name | SK&F 101926 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1079.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90332-82-4 | |

| Record name | Vasopressin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-O-ethyltyrosyl(2)-valyl(4)-arginyl(8)-deslycine(9)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090332824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SK&F 101926 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-101926 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S4LA22APY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Arginine Vasopressin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine vasopressin (AVP), also known as argipressin or antidiuretic hormone (ADH), is a nonapeptide hormone that plays a critical role in regulating a wide array of physiological processes. Synthesized in the hypothalamus and released from the posterior pituitary, AVP exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), namely the V1a, V1b (or V3), and V2 receptors. The distinct tissue distribution and signaling cascades of these receptors account for the diverse actions of AVP, which include vasoconstriction, antidiuresis, and the regulation of social behaviors. This technical guide provides a comprehensive overview of the mechanism of action of arginine vasopressin, with a focus on its signaling pathways, quantitative pharmacology, and the experimental methodologies used for its characterization.

Core Signaling Pathways

The physiological effects of arginine vasopressin are initiated by its binding to specific cell surface receptors, which in turn activate intracellular signaling cascades. The three main vasopressin receptor subtypes, V1a, V1b, and V2, are coupled to distinct G proteins, leading to the activation of different second messenger systems.

V1a and V1b Receptor Signaling: The Gq/11 Pathway

The V1a and V1b receptors are primarily coupled to the Gq/11 family of G proteins.[1] Upon agonist binding, a conformational change in the receptor activates the associated G protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2] The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to cellular responses such as smooth muscle contraction, glycogenolysis, and platelet aggregation.[3]

V2 Receptor Signaling: The Gs Pathway

The V2 receptor is predominantly coupled to the Gs family of G proteins.[4] Activation of the V2 receptor by AVP leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5] cAMP acts as a second messenger and activates protein kinase A (PKA). PKA then phosphorylates specific cellular proteins, leading to the physiological effects associated with V2 receptor activation, most notably the insertion of aquaporin-2 water channels into the apical membrane of renal collecting duct cells, which increases water reabsorption.[5]

Quantitative Data

The interaction of arginine vasopressin with its receptors and the subsequent cellular responses can be quantified using various in vitro assays. The following tables summarize key quantitative parameters for AVP and other ligands at the human vasopressin receptors.

Table 1: Receptor Binding Affinities (Ki in nM) of Arginine Vasopressin and Other Ligands

| Ligand | V1a Receptor (Ki, nM) | V1b Receptor (Ki, nM) | V2 Receptor (Ki, nM) |

| Arginine Vasopressin (AVP) | 1.8 ± 0.4[6] | ~1[7] | 0.5 - 2.0 |

| Oxytocin | 129 ± 22[6] | >1000 | >1000 |

| Relcovaptan (SR-49059) | 1.3 ± 0.2[6] | >1000 | >1000 |

| d[Cha4,Dab8]-VP | >1000 | 130 | >1000 |

| Manning Compound | 6.87 | 213.8 | - |

Table 2: Functional Potencies (EC50 in nM) of Arginine Vasopressin

| Second Messenger | V1a Receptor (EC50, nM) | V1b Receptor (EC50, nM) | V2 Receptor (EC50, nM) |

| IP3/IP1 Accumulation | ~1 - 10 | ~1 - 10 | - |

| Intracellular Ca²⁺ Mobilization | 2.1[3] | - | - |

| cAMP Accumulation | - | - | 0.01 - 0.1[8] |

Experimental Protocols

The characterization of the mechanism of action of arginine vasopressin relies on a variety of in vitro assays. Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[9] These assays can be performed in two main formats: saturation binding to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, and competition binding to determine the inhibitory constant (Ki) of a non-labeled test compound.[10][11]

Experimental Workflow: Competition Radioligand Binding Assay

References

- 1. uniprot.org [uniprot.org]

- 2. Arginine vasopressin triggers intracellular calcium release, a calcium-activated potassium current and exocytosis in identified rat corticotropes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. innoprot.com [innoprot.com]

- 4. Vasopressin receptor 2 - Wikipedia [en.wikipedia.org]

- 5. innoprot.com [innoprot.com]

- 6. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

A Technical Guide to Selepressin (FE 202158): A Novel Synthetic Analogue of Arginine-Vasopressin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selepressin (also known as FE 202158) is a potent, highly selective, and short-acting synthetic peptide analogue of arginine-vasopressin (AVP).[1] Developed as a full agonist for the vasopressin V1a receptor, selepressin was investigated for the treatment of vasodilatory hypotension, particularly in the context of septic shock.[1] Its design focuses on mimicking the vasoconstrictive effects of AVP mediated by the V1a receptor while avoiding the V2 receptor-mediated effects, such as antidiuresis and release of pro-coagulant factors, which can be undesirable in critical care settings.[2][3] This technical guide provides an in-depth overview of selepressin, including its pharmacological profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Introduction

Arginine-vasopressin is a critical endogenous hormone involved in regulating vascular tone and fluid balance. However, its lack of receptor selectivity can lead to a range of physiological effects that may be detrimental in certain clinical situations, such as septic shock.[2] Selepressin, with the chemical structure [Phe(2),Ile(3),Hgn(4),Orn(iPr)(8)]vasopressin, was engineered to overcome this limitation.[4] It is a potent V1a receptor agonist with significantly lower affinity for V1b, V2, and oxytocin receptors.[4]

Clinical development of selepressin for septic shock included a Phase IIa trial and the adaptive Phase 2b/3 SEPSIS-ACT trial.[5][6] While the Phase IIa trial showed promise in reducing the need for norepinephrine, the larger SEPSIS-ACT trial was terminated for futility, as it did not demonstrate a significant improvement in the primary endpoint of ventilator- and vasopressor-free days.[6][7] Despite this clinical outcome, the pharmacological data and experimental methodologies associated with selepressin provide valuable insights for the development of future selective peptide-based therapeutics.

Mechanism of Action and Signaling Pathway

Selepressin exerts its pharmacological effects through the selective activation of the vasopressin V1a receptor, a member of the G-protein coupled receptor (GPCR) family. The binding of selepressin to the V1a receptor on vascular smooth muscle cells initiates a well-defined signaling cascade.

The V1a receptor is coupled to the Gq/11 family of G-proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle contraction and vasoconstriction.

Pharmacological Data

The pharmacological profile of selepressin has been characterized through a series of in vitro and in vivo studies. The data highlights its potency and selectivity for the human V1a receptor compared to arginine-vasopressin (AVP).

In Vitro Receptor Activation

Functional activity was assessed using reporter gene assays in HEK293 cells expressing human vasopressin or oxytocin receptors.

| Compound | hV1aR EC50 (nM) | hV1bR EC50 (nM) | hV2R EC50 (nM) | hOTR EC50 (nM) |

| Selepressin | 2.4 | 340 | 2656 | 1056 |

| AVP | 0.24 | 4.4 | 0.05 | 22 |

| Data from Laporte et al., 2011.[4] |

Receptor Selectivity Ratios

Selectivity is expressed as the ratio of the EC50 for the V1a receptor to the EC50 for other receptors.

| Compound | V1aR:V1bR | V1aR:V2R | V1aR:OTR |

| Selepressin | 1:142 | 1:1107 | 1:440 |

| AVP | 1:18 | 1:0.2 | 1:92 |

| Data from Laporte et al., 2011.[4] |

In Vivo Vasoconstrictor Potency

The vasoconstrictor effect of selepressin was evaluated in a rat model by measuring the reduction in ear skin blood flow.

| Compound | ED50 (pmol/kg/min) |

| Selepressin | 4.0 |

| AVP | 3.4 |

| Data from Laporte et al., 2011.[4] |

Clinical Pharmacokinetics in Septic Shock

Pharmacokinetic parameters were determined in a Phase IIa study of patients with septic shock receiving a continuous infusion of selepressin. Due to the nature of the study, where the drug was administered as needed, a population pharmacokinetic model was used to derive the following parameters.

| Parameter | Value (2.5 ng/kg/min dose group) |

| Steady-State Concentration (Css) | Not explicitly stated |

| Total Systemic Clearance | Not explicitly stated |

| Volume of Distribution (Vss) | Not explicitly stated |

| Half-life (t½) | Not explicitly stated |

| While the study by Russell et al. (2017) mentions that pharmacokinetic parameters were calculated, specific values for clearance, volume of distribution, and half-life are not provided in the publication.[7] |

Experimental Protocols

Solid-Phase Peptide Synthesis of Selepressin

The synthesis of selepressin is achieved through solid-phase peptide synthesis (SPPS), a standard method for producing peptides.

Methodology:

-

Resin Preparation: An appropriate amino resin (e.g., Rink Amide resin) is swelled in a suitable solvent like dimethylformamide (DMF).

-

Amino Acid Coupling: The synthesis proceeds from the C-terminus to the N-terminus. The protocol involves sequential cycles of:

-

Deprotection: Removal of the Nα-Fmoc protecting group using a solution of piperidine in DMF.

-

Washing: Thorough washing of the resin with DMF to remove excess reagents.

-

Coupling: Activation and coupling of the next Nα-Fmoc protected amino acid with a coupling agent (e.g., HBTU/HOBt or HATU). The side chains of reactive amino acids are protected with groups like Trityl (Trt) for Asn and Hgn, and Allocam for Cys.

-

-

On-Resin Cyclization: After the linear peptide is assembled, the Allocam protecting groups on the two cysteine residues are selectively removed, and the disulfide bridge is formed through on-resin oxidation.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the remaining side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Functional Reporter Gene Assay

Objective: To determine the potency (EC50) and efficacy of selepressin at vasopressin and oxytocin receptors.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions. Cells are transiently transfected with plasmids encoding the specific human receptor (V1a, V1b, V2, or OTR) and a reporter gene construct (e.g., luciferase) linked to a response element that is activated by the receptor's signaling pathway (e.g., a CRE-luciferase reporter for V2R which signals through cAMP, or an NFAT-luciferase reporter for V1aR which signals through Ca2+).

-

Compound Treatment: Transfected cells are seeded into multi-well plates. After a recovery period, cells are treated with increasing concentrations of selepressin or the reference agonist (AVP).

-

Signal Detection: Following an incubation period, the cells are lysed, and the reporter gene activity (e.g., luminescence for luciferase) is measured using a luminometer.

-

Data Analysis: The response at each concentration is normalized, and the data are fitted to a four-parameter logistic equation to determine the EC50 value.

Radioligand Binding Assay

Objective: To confirm the selectivity profile of selepressin by determining its binding affinity (Ki) for vasopressin and oxytocin receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human receptor of interest (V1a, V1b, V2, or OTR).

-

Competitive Binding: A fixed concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (selepressin or AVP).

-

Separation and Counting: The reaction is allowed to reach equilibrium. The membrane-bound radioligand is then separated from the free radioligand by rapid filtration through glass fiber filters. The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

In Vivo Vasopressor Assay in Rats

Objective: To assess the in vivo potency (ED50) and duration of action of selepressin's vasoconstrictor effect.

Methodology:

-

Animal Preparation: Anesthetized male Wistar rats are instrumented for continuous monitoring of arterial blood pressure and heart rate. A laser Doppler flow probe is placed on the ventral side of the ear to measure skin blood flow.

-

Drug Administration: Selepressin or AVP is administered via continuous intravenous infusion at escalating doses. For duration of action studies, a single intravenous bolus is administered.

-

Measurement: The reduction in ear skin blood flow is recorded continuously.

-

Data Analysis: A dose-response curve is constructed by plotting the percentage reduction in blood flow against the infusion rate. The ED50, the dose required to produce 50% of the maximal effect, is calculated from this curve. For duration of action, the time taken for the blood pressure to return to baseline after the bolus injection is measured.

Conclusion

Selepressin is a well-characterized synthetic analogue of arginine-vasopressin that demonstrates high potency and selectivity for the V1a receptor. Its design successfully isolates the vasoconstrictive properties of AVP from its other receptor-mediated effects. While it did not meet its primary endpoint in a pivotal clinical trial for septic shock, the comprehensive pharmacological data and the methodologies used for its evaluation serve as a valuable resource for the scientific community. The detailed understanding of its structure-activity relationship, signaling pathways, and in vivo effects provides a strong foundation for the future design of selective peptide agonists for various therapeutic applications.

References

- 1. Selepressin - Wikipedia [en.wikipedia.org]

- 2. A Selective V1A Receptor Agonist, Selepressin, Is Superior to Arginine Vasopressin and to Norepinephrine in Ovine Septic Shock* - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The selective V1a receptor agonist selepressin (FE 202158) blocks vascular leak in ovine severe sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of FE 202158, a novel, potent, selective, and short-acting peptidic vasopressin V1a receptor full agonist for the treatment of vasodilatory hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selepressin, a novel selective vasopressin V1A agonist, is an effective substitute for norepinephrine in a phase IIa randomized, placebo-controlled trial in septic shock patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of Selepressin vs Placebo on Ventilator- and Vasopressor-Free Days in Patients With Septic Shock: The SEPSIS-ACT Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selepressin, a novel selective vasopressin V1A agonist, is an effective substitute for norepinephrine in a phase IIa randomized, placebo-controlled trial in septic shock patients - PMC [pmc.ncbi.nlm.nih.gov]

structure and function of Mcp-tva-argipressin

In-depth Technical Guide on Argipressin

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for "Mcp-tva-argipressin" did not yield any specific results. The information provided below pertains to the well-documented molecule Argipressin , also known as Arginine Vasopressin (AVP). It is possible that "this compound" is a novel, proprietary, or otherwise non-publicly documented derivative of Argipressin.

Core Structure and Function of Argipressin

Argipressin is a nonapeptide hormone, meaning it is composed of nine amino acids.[1][2] Its sequence is Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2. A key structural feature is the disulfide bond between the two cysteine residues at positions 1 and 6, which forms a cyclic structure.[1][2] The C-terminus of the peptide is amidated.

Synthesized in the hypothalamus and released from the posterior pituitary gland, Argipressin plays crucial roles in regulating bodily functions.[1][2] Its primary functions are to regulate extracellular fluid volume and to act as a vasoconstrictor.[2] These actions are mediated through its interaction with various vasopressin receptors.

Signaling Pathways

Argipressin exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells. The primary receptors are V1a, V1b, and V2.

-

V1a Receptors: Located on vascular smooth muscle cells, activation of V1a receptors by Argipressin leads to vasoconstriction, which in turn increases peripheral vascular resistance and arterial blood pressure.[3]

-

V2 Receptors: Found in the renal tubules of the kidneys, the binding of Argipressin to V2 receptors promotes the reabsorption of water back into the circulation.[3] This action has an antidiuretic effect, concentrating the urine.

-

V1b Receptors: These receptors are primarily found in the anterior pituitary gland and are involved in the regulation of adrenocorticotropic hormone (ACTH) secretion.

The signaling cascade initiated by Argipressin binding depends on the receptor subtype. For instance, V1 receptor activation typically involves the Gq/11 pathway, leading to an increase in intracellular calcium. V2 receptor activation, on the other hand, stimulates the Gs pathway, leading to an increase in cyclic AMP (cAMP).

Quantitative Data

The following table summarizes key pharmacokinetic and pharmacodynamic parameters of Argipressin.

| Parameter | Value | Reference |

| Elimination Half-Life | 10-20 minutes | [1] |

| Onset of Action | 1-2 minutes | |

| Duration of Action | Up to 20 minutes | |

| Protein Binding | 1% | [1] |

| Metabolism | Predominantly in the liver and kidneys | [1] |

| Excretion | Urine | [1] |

Experimental Protocols

Detailed experimental protocols for studying Argipressin and its analogs are extensive. Below are outlines of common methodologies.

Radioligand Binding Assays

This experimental workflow is used to determine the binding affinity of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Cells overexpressing the vasopressin receptor of interest are cultured and harvested. The cell membranes are then isolated through a series of centrifugation steps.

-

Binding Reaction: A constant concentration of a radiolabeled form of Argipressin is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound.

-

Separation: The reaction mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Blood Pressure Assay in Rats

This experiment assesses the vasopressor activity of an Argipressin analog.

Methodology:

-

Animal Preparation: A rat is anesthetized, and a catheter is inserted into the carotid artery to monitor blood pressure. Another catheter is placed in the jugular vein for intravenous administration of the test compound.

-

Baseline Measurement: A stable baseline blood pressure is recorded.

-

Compound Administration: The Argipressin analog is administered intravenously at various doses.

-

Blood Pressure Monitoring: The change in mean arterial pressure (MAP) is continuously recorded.

-

Data Analysis: A dose-response curve is constructed by plotting the change in MAP against the dose of the compound. This allows for the determination of the compound's potency and efficacy as a vasopressor.

Therapeutic Applications and Analogs

Argipressin and its synthetic analogs are used in various clinical settings.

-

Septic Shock: Argipressin infusions are used as a second-line therapy to increase blood pressure in patients with septic shock who are not responding to fluid resuscitation and catecholamines.[1]

-

Diabetes Insipidus: The long-acting synthetic analog, Desmopressin, is used to treat diabetes insipidus, a condition characterized by low vasopressin secretion.[1]

-

Control of Bleeding: Desmopressin is also used to control bleeding in some forms of von Willebrand disease and mild hemophilia A.[1] Terlipressin, another analog, is used as a vasoconstrictor to manage bleeding from esophageal varices.[1]

The development of Argipressin analogs often involves modifications to the peptide backbone to improve receptor selectivity, potency, and pharmacokinetic properties such as half-life.

References

Mcp-tva-argipressin synthesis and purification process

An In-Depth Technical Guide on the Synthesis and Purification of Argipressin and its Analogs

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide details the synthesis and purification of argipressin (arginine vasopressin). The specific synthesis and purification of "Mcp-tva-argipressin" would likely represent a modification of this core process. The "Mcp-tva" moiety may be a novel protecting group, a linker, or a functional modification, the specific incorporation of which would require further information not publicly available at the time of this writing. This document therefore serves as a comprehensive guide to the foundational synthesis and purification of the argipressin peptide backbone.

Introduction to Argipressin

Argipressin, also known as arginine vasopressin (AVP), is a nine-amino-acid peptide hormone that plays a crucial role in regulating water reabsorption in the kidneys and vasoconstriction.[1] Its structure includes a disulfide bridge between the cysteine residues at positions 1 and 6, forming a cyclic hexapeptide with a tripeptide tail. Due to its potent physiological effects, argipressin and its synthetic analogs are of significant interest in drug development for conditions such as diabetes insipidus, vasodilatory shock, and bleeding disorders.[2]

The chemical synthesis of argipressin is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS), a technique that allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[3][4][5] Subsequent purification is critical to isolate the desired peptide from byproducts and is typically accomplished using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][6]

Synthesis of Argipressin

The synthesis of argipressin is a multi-step process involving the assembly of the linear peptide chain on a solid support, followed by cleavage from the resin, and formation of the disulfide bridge.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for argipressin synthesis due to its efficiency and amenability to automation.[5] The process involves cycles of coupling and deprotection of amino acids. Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies can be employed.[4][5]

Experimental Protocol: Fmoc-based SPPS of Argipressin

-

Resin Selection and Loading: A suitable resin, such as a Rink Amide resin, is chosen to yield a C-terminal amide upon cleavage. The first amino acid, Fmoc-Gly-OH, is coupled to the resin.

-

Deprotection: The Fmoc protecting group of the resin-bound glycine is removed using a solution of 20% piperidine in dimethylformamide (DMF).

-

Coupling: The next Fmoc-protected amino acid in the sequence (Fmoc-Arg(Pbf)-OH) is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin to form a peptide bond.

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

-

Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid in the argipressin sequence (Pro, Cys(Trt), Asn(Trt), Gln(Trt), Phe, Cys(Trt)). Side-chain protecting groups (e.g., Pbf for Arginine, Trt for Cysteine, Asparagine, and Glutamine) are used to prevent side reactions.

-

Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, dithiothreitol) to prevent side reactions.[7]

-

Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed multiple times with cold ether to remove the scavengers and cleavage byproducts.[7]

Disulfide Bond Formation (Oxidation)

Following cleavage and precipitation, the linear dithiol peptide is cyclized to form the disulfide bridge.

Experimental Protocol: Air Oxidation

-

The crude linear peptide is dissolved in a large volume of degassed, deionized water, often with a small amount of ammonium bicarbonate or ammonium acetate to maintain a slightly basic pH (pH 8-8.5).

-

The solution is stirred vigorously and exposed to air for several hours to days.

-

The progress of the oxidation can be monitored by RP-HPLC or by using Ellman's reagent to test for free thiols.

-

Once the reaction is complete, the solution is lyophilized to obtain the crude cyclic argipressin.

Purification of Argipressin

Purification is a critical step to obtain high-purity argipressin suitable for research and therapeutic applications. The primary method used is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][6][8]

Experimental Protocol: Preparative RP-HPLC

-

Column: A preparative C18 reversed-phase column is used.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Gradient Elution: The crude cyclic peptide is dissolved in a minimal amount of mobile phase A and injected onto the column. A linear gradient of increasing mobile phase B concentration is used to elute the peptides. The target peptide will elute at a specific acetonitrile concentration.

-

Fraction Collection: Fractions are collected as the peptide elutes from the column.

-

Purity Analysis: The purity of each fraction is analyzed by analytical RP-HPLC.

-

Pooling and Lyophilization: Fractions with the desired purity (typically >98%) are pooled and lyophilized to obtain the final purified argipressin as a white, fluffy powder.

Data Presentation

Table 1: Summary of Argipressin Synthesis and Purification Yields (Illustrative)

| Step | Parameter | Value |

| SPPS | Resin Loading | 0.5 mmol/g |

| Crude Peptide Yield (after cleavage) | 70-85% | |

| Oxidation | Crude Cyclic Peptide Yield | 80-95% |

| RP-HPLC Purification | Final Purified Peptide Yield | 20-40% (based on initial loading) |

| Final Purity | >98% |

Visualizations

Experimental Workflow

Caption: Workflow for Argipressin Synthesis and Purification.

Argipressin V2 Receptor Signaling Pathway

Caption: Argipressin V2 Receptor Signaling Pathway in Kidney Collecting Duct Cells.[9][10]

Conclusion

The synthesis and purification of argipressin are well-established processes that rely on solid-phase peptide synthesis and reversed-phase high-performance liquid chromatography. While the specific details for "this compound" are not publicly available, the protocols described herein for the parent molecule, argipressin, provide a robust foundation for the development and production of its analogs. Careful optimization of each step is crucial for achieving high yields and purity, which are essential for its application in research and medicine.

References

- 1. Vasopressin - Wikipedia [en.wikipedia.org]

- 2. anmfonline.org [anmfonline.org]

- 3. lcms.cz [lcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. agilent.com [agilent.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Biology of Vasopressin - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of Modified Vasopressin Peptides

This technical guide provides a comprehensive overview of the biological activity of modified vasopressin peptides. It delves into their structure-activity relationships, the signaling pathways they modulate, and the experimental protocols used for their characterization. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Introduction to Vasopressin and its Analogs

Arginine vasopressin (AVP), a nonapeptide hormone synthesized in the hypothalamus, plays a crucial role in regulating plasma osmolality and blood pressure.[1][2] Its diverse physiological effects are mediated through three main G protein-coupled receptor (GPCR) subtypes: V1a, V1b (or V3), and V2.[1][3]

-

V1a Receptors: Primarily located on vascular smooth muscle cells, their stimulation leads to vasoconstriction.[4][5]

-

V1b (V3) Receptors: Found in the anterior pituitary, they are involved in the regulation of ACTH secretion.[6][7]

-

V2 Receptors: Expressed in the kidney's collecting ducts, they mediate the antidiuretic response by promoting water reabsorption.[1][4][8]

The therapeutic use of native AVP is limited by its short half-life and lack of receptor selectivity.[5] This has driven the development of numerous synthetic vasopressin analogs with modified pharmacological profiles, aiming for enhanced stability, receptor selectivity, and specific therapeutic actions.[1][5][9] These modifications involve amino acid substitutions, N-terminal deamination, and other structural changes.[1][5] Prominent examples include Desmopressin, a V2-selective agonist used for diabetes insipidus, and Terlipressin, which shows higher affinity for V1 receptors and is used in treating variceal bleeding.[1][9][10]

Structure-Activity Relationships

The biological activity of vasopressin analogs is intricately linked to their amino acid sequence. Modifications at different positions can dramatically alter receptor binding affinity, selectivity, and agonist/antagonist properties.

Extensive research has elucidated the role of specific residues in determining the biological activity of AVP.[1] For instance, the N-terminal deamination and the substitution of L-Arginine with D-Arginine at position 8 in Desmopressin protect the peptide from enzymatic degradation, significantly extending its half-life.[11] Modifications to the C-terminal tripeptide tail have been shown to be critical for antagonist activity at the V2 receptor.[12][13] Replacing the entire tripeptide tail with an alkyldiamine or an (aminoalkyl)guanidine can retain antagonist affinity, suggesting that a basic functional group at an optimal distance from the cyclic core is a key requirement.[12]

Table 1: Biological Activity of Selected Modified Vasopressin Peptides

| Peptide Analog | Modification(s) | Primary Receptor Target(s) | Primary Biological Effect(s) | Reference(s) |

| Desmopressin (dDAVP) | 1-deamino, D-Arg⁸ | V2 | Potent Antidiuretic, low vasopressor activity | [1][9][11] |

| Terlipressin | Triglycyl-Lys⁸ | V1 > V2 | Vasopressor, long-acting | [1][10] |

| Lypressin | Lys⁸ | V1, V2 | Antidiuretic, Vasopressor | [1][11] |

| Selepressin | Selective V1a agonist | V1a | Vasopressor | [9] |

| [V4Q5]dDAVP | Val⁴, Gln⁵ in dDAVP | V2 | Antitumor, Antiangiogenic | [14] |

| [Sar⁷]AVP | Sarcosine⁷ | V2 | Specific antidiuretic, abolished vasopressor activity | [1][5] |

| [NMeAla⁷]AVP | N-methyl-L-alanine⁷ | V2 | Specific antidiuretic, abolished vasopressor activity | [1][5] |

| [Mpa¹,Ica²,D-Arg⁸]VP | Mpa¹, Indoline-2-carboxylic acid², D-Arg⁸ | Oxytocin Receptor | Antioxytocic | [15][16] |

Vasopressin Receptor Signaling Pathways

Vasopressin receptors, upon ligand binding, initiate distinct intracellular signaling cascades. Understanding these pathways is fundamental for the rational design of receptor-selective drugs.

V1a and V1b Receptor Signaling

The V1a and V1b receptors are coupled to the Gq/11 family of G proteins.[17] Activation of these receptors stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7] The V1b receptor can also mediate the release of arachidonic acid and stimulate mitogen-activated protein kinases (MAPK).[6][7]

V2 Receptor Signaling

The V2 receptor is coupled to the Gs family of G proteins.[8] Ligand binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][18][19] Elevated cAMP levels activate protein kinase A (PKA). In the kidney's principal cells, PKA phosphorylates aquaporin-2 (AQP2) water channels, promoting their translocation from intracellular vesicles to the apical membrane.[8] This increases water permeability and reabsorption from the urine.[1][8]

Experimental Protocols and Methodologies

The characterization of modified vasopressin peptides relies on a suite of established in vitro and in vivo assays. These protocols are essential for determining binding affinity, functional potency, and physiological effects.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[20] These assays are used to determine the equilibrium dissociation constant (Kd) of the radioligand and the receptor density (Bmax) in saturation experiments, or the inhibitory constant (Ki) of unlabeled competitor compounds in competition assays.[20][21]

Detailed Methodology

-

Membrane Preparation: Tissues or cells expressing the target vasopressin receptor are homogenized and centrifuged to isolate a membrane fraction rich in receptors. Protein concentration is determined using a standard method like the Bradford assay.

-

Assay Incubation: In a 96-well plate format, a fixed amount of membrane preparation (e.g., 3-20 µg protein for cells) is incubated with a radiolabeled ligand (e.g., [³H]-AVP) and varying concentrations of the unlabeled modified peptide (competitor).[22]

-

Equilibrium: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.[22]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).[20][22] This traps the membranes with bound radioligand on the filter while unbound ligand passes through.

-

Washing: Filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.[22]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[22]

-

Data Analysis: Non-specific binding, determined in the presence of a high concentration of an unlabeled ligand, is subtracted from total binding to yield specific binding. The data are then analyzed using non-linear regression to calculate IC50 values, which are subsequently converted to Ki values using the Cheng-Prusoff equation.[20]

cAMP Accumulation Assay

This functional assay is specifically used to measure the activity of V2 receptor agonists and antagonists by quantifying the intracellular accumulation of the second messenger cAMP.[18][19]

Detailed Methodology

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transfected to express the human V2 receptor and a cAMP biosensor (e.g., GloSensor-22F).[18][23] The biosensor typically produces a luminescent or fluorescent signal in response to cAMP binding.

-

Cell Seeding: Transfected cells are seeded into 96-well plates and grown to an appropriate confluency.

-

Assay Procedure:

-

Cells are washed and incubated in a buffer.

-

The modified vasopressin peptide is added at various concentrations. For antagonist testing, the peptide is added prior to or along with a known V2 agonist like AVP or dDAVP.

-

The plate is incubated for a defined period (e.g., 20 minutes at 30°C) to allow for cAMP production.[24]

-

-

Signal Detection: The signal from the cAMP biosensor (e.g., luminescence) is measured using a plate reader.

-

Data Analysis: The signal intensity is proportional to the intracellular cAMP concentration. Dose-response curves are generated by plotting the signal against the logarithm of the peptide concentration. These curves are analyzed using non-linear regression to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vivo Assays

In vivo studies are critical for evaluating the physiological effects of modified vasopressin peptides in a whole-organism context.

Antidiuretic Activity Assay

This assay measures the ability of a compound to reduce urine output.

-

Animal Model: Typically, rats are used. The animals are first hydrated with a water load to induce diuresis.[25]

-

Compound Administration: The test peptide is administered, often intravenously or subcutaneously.

-

Urine Collection: Animals are placed in metabolic cages, and urine is collected at timed intervals.

-

Measurement: Urine volume and osmolality are measured. An effective antidiuretic agent will decrease urine volume and increase its osmolality compared to vehicle-treated controls.[26]

Vasopressor Activity Assay

This assay quantifies the effect of a peptide on blood pressure.

-

Animal Model: Anesthetized rats are commonly used. A catheter is inserted into an artery (e.g., carotid artery) to continuously monitor blood pressure.[16]

-

Compound Administration: The modified peptide is administered intravenously.

-

Measurement: The change in mean arterial pressure (MAP) is recorded. A pressor agent will cause a dose-dependent increase in MAP. For antagonists, the peptide is administered prior to a challenge with AVP to assess its ability to block the AVP-induced pressor response.[15]

Conclusion

The modification of vasopressin peptides has yielded a diverse array of pharmacological tools and therapeutic agents. By altering the peptide backbone and side chains, researchers can fine-tune receptor selectivity, potency, and pharmacokinetic properties. A thorough understanding of the structure-activity relationships, coupled with robust characterization using the experimental protocols detailed herein, is essential for the continued development of novel vasopressin analogs for a range of clinical applications, from endocrine disorders to cardiovascular conditions and even oncology.[1][14][27]

References

- 1. mdpi.com [mdpi.com]

- 2. [Arg8]-Vasopressin (AVP) Peptide [anaspec.com]

- 3. Rethinking Vasopressin: New Insights into Vasopressin Signaling and Its Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The human V3 pituitary vasopressin receptor: ligand binding profile and density-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Vasopressin analogue - Wikipedia [en.wikipedia.org]

- 10. CV Pharmacology | Vasopressin Analogs [cvpharmacology.com]

- 11. Exploring bioactive peptides from natural sources for oxytocin and vasopressin drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships of novel vasopressin antagonists containing C-terminal diaminoalkanes and (aminoalkyl)guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potent vasopressin antagonists modified at the carboxy-terminal tripeptide tail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Design, synthesis and structure-activity relationship of new arginine vasopressin analogues containing proline derivatives in position 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - ProQuest [proquest.com]

- 18. researchgate.net [researchgate.net]

- 19. A cAMP-biosensor-based assay for measuring plasma arginine-vasopressin levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. A cAMP-biosensor-based assay for measuring plasma arginine–vasopressin levels - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Measuring Oxytocin and Vasopressin: Bioassays, Immunoassays and Random Numbers - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Effects of the synthetic vasopressin analog desmopressin in a mouse model of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Arginine Vasopressin (AVP) in Cell Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Arginine Vasopressin (AVP), also known as argipressin or antidiuretic hormone (ADH), is a nine-amino-acid neurohypophysial peptide hormone. It plays a crucial role in maintaining water homeostasis, regulating blood pressure, and influencing social and cognitive behaviors. AVP exerts its diverse physiological effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells, thereby initiating intracellular signaling cascades. This technical guide provides a detailed overview of the canonical AVP-mediated signaling pathways, supported by quantitative data, experimental methodologies, and pathway visualizations.

Note: The term "Mcp-tva-argipressin" does not correspond to a recognized molecule in the scientific literature. This guide will focus on the well-established roles of Arginine Vasopressin (AVP).

Arginine Vasopressin Receptors

AVP mediates its effects through three main receptor subtypes: V1a, V1b (also known as V3), and V2. These receptors are expressed in different tissues and couple to distinct G-proteins, leading to divergent downstream signaling pathways.

-

V1a Receptors (V1aR): Predominantly found on smooth muscle cells, platelets, hepatocytes, and in the brain. They are coupled to Gq/11 proteins.

-

V1b Receptors (V1bR or V3R): Primarily located in the anterior pituitary gland on corticotroph cells, and also found in the brain. They are also coupled to Gq/11 proteins.

-

V2 Receptors (V2R): Mainly expressed on the basolateral membrane of renal collecting duct principal cells. They are coupled to Gs proteins.

Quantitative Data: Receptor Binding and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of AVP for its human receptors. These values are indicative of the ligand-receptor interaction and the concentration required to elicit a functional response.

Table 1: Binding Affinities (Ki) of AVP for Human Vasopressin Receptors

| Receptor Subtype | Ligand | Ki (nM) | Reference |

| Human V1aR | Arginine Vasopressin | 0.5 - 2.0 | |

| Human V1bR | Arginine Vasopressin | 0.3 - 1.5 | |

| Human V2R | Arginine Vasopressin | 0.8 - 2.5 |

Note: Ki values can vary depending on the experimental conditions and cell system used.

Table 2: Functional Potencies (EC50) of AVP at Human Vasopressin Receptors

| Receptor Subtype | Signaling Pathway | EC50 (nM) | Reference |

| Human V1aR | IP3 Accumulation | 0.2 - 1.0 | |

| Human V1bR | Ca2+ Mobilization | 0.1 - 0.8 | |

| Human V2R | cAMP Accumulation | 0.5 - 2.0 |

Note: EC50 values represent the concentration of AVP required to produce 50% of the maximal response.

Signaling Pathways

V1a and V1b Receptor Signaling: The Gq/11 Pathway

Upon AVP binding, V1a and V1b receptors activate the Gq/11 family of G-proteins. This initiates a cascade leading to an increase in intracellular calcium.

-

Activation of Gq/11: Ligand binding induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the Gαq subunit.

-

Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit stimulates the membrane-bound enzyme Phospholipase C-beta (PLCβ).

-

PIP2 Hydrolysis: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored Ca2+ into the cytosol.

-

DAG-Mediated PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

-

Cellular Response: Activated PKC phosphorylates numerous target proteins, leading to cellular responses such as smooth muscle contraction, glycogenolysis, and hormone secretion.

The Discovery and Development of Vasopressin Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nonapeptide hormone arginine vasopressin (AVP) is a critical regulator of physiological homeostasis, exerting its effects through a family of G protein-coupled receptors (GPCRs). These receptors, classified as V1a, V1b (also known as V3), and V2, are distributed throughout the body and are involved in a myriad of functions, from maintaining water balance and blood pressure to modulating social behavior. The development of agonists that selectively target these receptors has been a significant endeavor in medicinal chemistry, leading to valuable therapeutic agents for a range of conditions. This technical guide provides an in-depth overview of the discovery and development of vasopressin receptor agonists, with a focus on their signaling pathways, structure-activity relationships, and the experimental methodologies used in their evaluation.

Vasopressin Receptor Subtypes and Signaling Pathways

The three main vasopressin receptor subtypes are distinguished by their tissue distribution, physiological roles, and signal transduction mechanisms.[1]

-

V1a Receptors: Primarily located on vascular smooth muscle cells, platelets, hepatocytes, and in the brain, V1a receptors mediate vasoconstriction, platelet aggregation, and glycogenolysis.[2]

-

V1b (V3) Receptors: Found predominantly in the anterior pituitary gland, these receptors are involved in the regulation of adrenocorticotropic hormone (ACTH) release.[2][3]

-

V2 Receptors: Mainly expressed in the principal cells of the renal collecting ducts, V2 receptors are responsible for the antidiuretic effect of vasopressin, promoting water reabsorption.[2][4]

Activation of V1a and V1b receptors triggers the Gq/11 protein cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2]

In contrast, the V2 receptor is coupled to the Gs protein, which, upon activation, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[2][4] cAMP then activates protein kinase A (PKA), which ultimately leads to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, increasing water permeability.[4]

Development of Vasopressin Receptor Agonists

The quest for vasopressin receptor agonists has been driven by the need for compounds with improved selectivity, potency, and pharmacokinetic profiles compared to the endogenous ligand, AVP.

Peptide Agonists

The development of peptide-based agonists has a long history, with a focus on modifying the structure of AVP to enhance its therapeutic properties. A landmark achievement in this area was the synthesis of desmopressin (1-deamino-8-D-arginine vasopressin, dDAVP).[5] This synthetic analogue exhibits high selectivity for the V2 receptor, with potent antidiuretic effects and significantly reduced vasopressor activity.[6] The key modifications in desmopressin, deamination of the N-terminal cysteine and substitution of L-arginine with D-arginine at position 8, confer resistance to enzymatic degradation and enhance its V2 receptor selectivity.[7]

More recently, the development of selepressin , a selective V1a receptor agonist, has shown promise in the treatment of septic shock.[1][2] By selectively targeting the V1a receptor, selepressin aims to restore vascular tone without the V2-mediated effects of AVP.[1][8]

The synthesis of these peptide agonists is typically achieved through solid-phase peptide synthesis (SPPS).[9][10]

Non-Peptide Agonists

While peptide agonists have proven to be clinically valuable, their limitations, such as poor oral bioavailability, have spurred the search for small molecule, non-peptide agonists. This has been a more challenging endeavor, but progress has been made, particularly in the development of V2 receptor agonists. These efforts often involve high-throughput screening of large chemical libraries followed by medicinal chemistry optimization.

Quantitative Data on Vasopressin Receptor Agonists

The following tables summarize the binding affinities (Ki/Kd) and functional potencies (EC50) of selected vasopressin receptor agonists.

Table 1: Binding Affinities (Ki/Kd) of Vasopressin Receptor Agonists

| Compound | Receptor Subtype | Species | Ki (nM) | Kd (nM) | Reference(s) |

| Arginine Vasopressin (AVP) | V1a | Rat | 0.48 | [2] | |

| V2 | Rat | 3.04 | [2] | ||

| V1a | Human | 1.31 | [2] | ||

| Desmopressin (dDAVP) | V1b | Human | 5.84 | ||

| V2 | Human | 65.9 | 23 | [7] | |

| V1a | Rat | 250 | [11] | ||

| V2 | Rat | 0.3 | [11] | ||

| Selepressin | V1a | Human | 1 | [2] | |

| d[Leu4,Lys8]-VP | V1b | Rat | 0.16 | [2] | |

| V1b | Human | 0.52 | [2] | ||

| V1b | Mouse | 0.38 | [2] |

Table 2: Functional Potencies (EC50) of Vasopressin Receptor Agonists

| Compound | Receptor Subtype | Species | Assay Type | EC50 (nM) | Reference(s) |

| Arginine Vasopressin (AVP) | V2 | Rat | cAMP accumulation | 15 | [12] |

| Desmopressin (dDAVP) | V1b | 11.4 | |||

| V2 | 23.9 | ||||

| V2 | Human | 0.2 | [7] | ||

| Fedovapagon | V2 | 24 | [13] |

Experimental Protocols

The characterization of vasopressin receptor agonists relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the affinity of a ligand for its receptor.[14]

Objective: To measure the equilibrium dissociation constant (Kd) of a radiolabeled ligand and the inhibitory constant (Ki) of unlabeled competitor compounds.

Materials:

-

Cell membranes expressing the vasopressin receptor of interest (e.g., from transfected cell lines or native tissues).

-

Radiolabeled ligand (e.g., [3H]-Arginine Vasopressin).

-

Unlabeled test compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

96-well filter plates.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[15]

-

Saturation Binding:

-

In a 96-well plate, add increasing concentrations of the radiolabeled ligand to wells containing a fixed amount of membrane protein.

-

For each concentration, prepare parallel wells containing an excess of a non-radiolabeled, high-affinity ligand to determine non-specific binding.

-

Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[15]

-

-

Competition Binding:

-

In a 96-well plate, add a fixed concentration of the radiolabeled ligand (typically at or below its Kd value) and increasing concentrations of the unlabeled test compound to wells containing a fixed amount of membrane protein.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus excess unlabeled ligand).

-

Incubate under the same conditions as the saturation binding assay.[16]

-

-

Assay Termination:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.[15]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[17]

-

-

Data Analysis:

-

For saturation binding, plot specific binding (total binding - non-specific binding) against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax (receptor density).

-

For competition binding, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay (for V2 Receptor Agonists)

This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP.[18]

Objective: To determine the potency (EC50) and efficacy (Emax) of V2 receptor agonists.

Materials:

-

Cells stably expressing the V2 receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).[19]

-

Test compounds (agonists).

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well microplates.

Procedure:

-

Cell Culture and Plating: Culture the V2 receptor-expressing cells to an appropriate confluency and seed them into 384-well plates. Allow the cells to adhere overnight.

-

Assay Preparation:

-

Remove the culture medium and wash the cells with stimulation buffer.

-

Add stimulation buffer to the cells and pre-incubate for 30 minutes at 37°C.[19]

-

-

Compound Addition:

-

Prepare serial dilutions of the test compounds and forskolin in stimulation buffer.

-

Add the compounds to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.[19]

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Add the detection reagents to the cell lysates.

-

Incubate to allow for the detection reaction to occur.

-

-

Measurement: Read the plate using a plate reader compatible with the chosen detection technology (e.g., fluorescence, luminescence, or absorbance).

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw data to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

-

Intracellular Calcium Mobilization Assay (for V1a/V1b Receptor Agonists)

This functional assay measures the increase in intracellular calcium concentration following receptor activation.[20]

Objective: To determine the potency (EC50) and efficacy (Emax) of V1a and V1b receptor agonists.

Materials:

-

Cells stably expressing the V1a or V1b receptor (e.g., CHO cells).

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compounds (agonists).

-

A reference agonist (e.g., AVP).

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescent plate reader with an injection system.

Procedure:

-

Cell Culture and Plating: Seed the V1 receptor-expressing cells into the microplates and allow them to grow to confluence.

-

Dye Loading:

-

Remove the culture medium and wash the cells with assay buffer.

-

Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

-

Wash the cells to remove excess dye.

-

-

Measurement:

-

Place the plate in the fluorescent plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Measure the baseline fluorescence.

-

Inject the test compounds at various concentrations into the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Subtract the baseline fluorescence from the peak fluorescence to obtain the net calcium response.

-

Plot the net calcium response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

-

Drug Discovery and Development Workflow

The discovery of novel vasopressin receptor agonists typically follows a structured workflow.

-

Target Identification and Validation: This initial phase involves confirming the role of a specific vasopressin receptor subtype in a particular disease pathophysiology.

-

Assay Development and High-Throughput Screening (HTS): Robust and sensitive assays, such as those described above, are developed and automated to screen large libraries of chemical compounds for their ability to activate the target receptor.[21]

-

Hit Identification: Compounds that show activity in the HTS are identified as "hits."

-

Hit-to-Lead Optimization: Hits are chemically modified to improve their potency, selectivity, and drug-like properties, leading to the identification of "lead" compounds. This phase heavily relies on structure-activity relationship (SAR) studies.

-

Lead Optimization: Further chemical refinement of lead compounds is performed to enhance their overall profile, including efficacy, safety, and pharmacokinetics.

-

Preclinical Development: The most promising candidate compounds undergo extensive in vivo testing in animal models to evaluate their efficacy, pharmacokinetics, pharmacodynamics, and safety.

-

Clinical Trials: If a compound demonstrates a favorable preclinical profile, it may advance to clinical trials in humans to assess its safety and efficacy for the intended therapeutic indication.

Conclusion

The discovery and development of vasopressin receptor agonists is a dynamic field that has yielded important therapeutic agents. A thorough understanding of the distinct signaling pathways of the V1a, V1b, and V2 receptors is fundamental to the rational design of selective agonists. The application of detailed experimental protocols for receptor binding and functional assays is crucial for the accurate characterization of these compounds. Future research will likely focus on the development of agonists with even greater selectivity and improved pharmacokinetic properties, as well as the exploration of novel therapeutic applications for these targeted molecules.

References

- 1. Selective V1a agonist, Selepressin: a promising alternative for treatment of septic shock? - ESICM [esicm.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. innoprot.com [innoprot.com]

- 4. GPCR Drug Design - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 5. Desmopressin | TargetMol [targetmol.com]

- 6. litfl.com [litfl.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. A Selective V(1A) Receptor Agonist, Selepressin, Is Superior to Arginine Vasopressin and to Norepinephrine in Ovine Septic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN109748950B - Method for solid-phase synthesis of vasopressin receptor peptide agonist SELEPRESSIN - Google Patents [patents.google.com]

- 10. Solid-phase synthesis with attachment of peptide to resin through an amino acid side chain: (8-lysine)-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. V1a- and V2-type vasopressin receptors mediate vasopressin-induced Ca2+ responses in isolated rat supraoptic neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bindingdb.org [bindingdb.org]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 17. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 18. innoprot.com [innoprot.com]

- 19. resources.revvity.com [resources.revvity.com]

- 20. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 21. An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Argipressin (Vasopressin) Binding Affinity for V1a and V2 Receptors

Disclaimer: Information regarding a specific molecule designated "Mcp-tva-argipressin" is not available in the public domain. This guide therefore provides a comprehensive overview of the binding characteristics of the endogenous ligand, Arginine Vasopressin (AVP), and its well-characterized synthetic analogs at the V1a and V2 vasopressin receptors. This information serves as a foundational reference for researchers and drug development professionals in the field.

This technical guide offers a detailed exploration of the binding affinities, experimental methodologies for their determination, and the associated signaling pathways of argipressin and its analogs with respect to the V1a and V2 receptors.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower value indicates a higher binding affinity. The following tables summarize the binding affinities of Arginine Vasopressin (AVP) and several key synthetic analogs for the human V1a and V2 receptors.

Table 1: Binding Affinities (Ki in nM) of Arginine Vasopressin and Analogs at Human V1a and V2 Receptors

| Compound | V1a Receptor (Ki, nM) | V2 Receptor (Ki, nM) | Primary Effect |

| Arginine Vasopressin (AVP) | 1.8 ± 0.4[1] | ~0.85[2] | Non-selective Agonist |

| Terlipressin | ~1100[2] | ~6900[2] | V1a-selective Agonist (Prodrug) |

| Desmopressin | 62.4[3] | 65.9[4] | V2-selective Agonist |

| Oxytocin | 129 ± 22[1] | - | Weak Agonist |

| Relcovaptan (SR-49059) | 1.3 ± 0.2[1] | - | V1a-selective Antagonist |

Note: Ki values can vary between studies depending on the specific assay conditions and cell types used.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for vasopressin receptors is most commonly achieved through radioligand binding assays.[5][6] A competitive binding assay is typically used to determine the Ki of an unlabeled compound (like AVP or its analogs) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective:

To determine the binding affinity (Ki) of a test compound for the V1a or V2 vasopressin receptor.

Materials:

-

Receptor Source: Cell membrane preparations from cell lines stably expressing the human V1a or V2 receptor (e.g., CHO or HEK293 cells).[2]

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]Arginine Vasopressin).

-

Test Compound: The unlabeled ligand for which the Ki is to be determined (e.g., AVP, desmopressin).

-

Non-specific Binding Control: A high concentration of an unlabeled ligand to determine non-specific binding.

-

Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).[2]

-

Filtration System: Glass fiber filters and a vacuum filtration manifold.

-

Scintillation Counter: For quantifying radioactivity.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, set up the assay in triplicate for each concentration of the test compound.

-

To each well, add a fixed amount of the membrane preparation.

-

Add increasing concentrations of the unlabeled test compound.

-

Add a fixed concentration of the radioligand (typically at or below its Kd value).

-

For the determination of non-specific binding, add a saturating concentration of an unlabeled reference compound.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[2]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. This traps the membranes with the bound radioligand on the filter.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification and Data Analysis:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of the competitor).

-

Plot the specific binding as a function of the log concentration of the test compound. This will generate a sigmoidal competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The V1a and V2 receptors are both G-protein coupled receptors (GPCRs) but are coupled to different G-proteins and thus initiate distinct intracellular signaling cascades.

-

V1a Receptor Signaling (Gq Pathway): The V1a receptor couples to Gq protein.[1] Activation of the V1a receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). This pathway is primarily associated with vasoconstriction and cell growth.[1]

Caption: V1a Receptor Gq Signaling Pathway.

-

V2 Receptor Signaling (Gs Pathway): The V2 receptor couples to Gs protein.[8] Activation of the V2 receptor stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets. In the kidney, this pathway leads to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, increasing water reabsorption.[8]

Caption: V2 Receptor Gs Signaling Pathway.

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Caption: Competitive Radioligand Binding Assay Workflow.

References

- 1. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 2. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. AVPR2 arginine vasopressin receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Vasopressin receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physiological Effects of Selective Vasopressin Analogues

For Researchers, Scientists, and Drug Development Professionals